molecular formula C14H16N4O3 B2408606 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904046-68-9

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2408606
CAS RN: 1904046-68-9
M. Wt: 288.307
InChI Key: WFNSQPOPJIOENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Chemical Reactions Analysis

The NMR spectra were recorded on a Bruker Advance 400 spectrophotometer operating at 400 MHz for 1 H and at 100 MHz for 13 C, using DMSO- d6 as solvent and tetramethylsilane as internal standard .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including compounds with structures similar to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone", exhibit significant antimicrobial activity. Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing considerable antimicrobial efficacy, comparable with standard drugs like ciprofloxacin and fluconazole. Their study highlights the potential of such compounds in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Molecular Structure and Properties

Swamy et al. (2013) discussed the synthesis and characterization of isomorphous structures with pyrazole derivatives, demonstrating the rule of chlorine-methyl (Cl-Me) exchange. Their findings contribute to understanding the molecular structure and potential applications of these compounds in pharmaceuticals (V. Rajni Swamy et al., 2013).

Synthesis Methods

The development of efficient synthesis methods for pyrazole derivatives is crucial for their application in scientific research. Lynda (2021) explored the synthesis of tri-substituted pyrazoles, providing insights into cyclocondensation techniques that are pivotal for producing compounds with desired biological and pharmacological activities (Golea Lynda, 2021).

Anticancer Activity

Pyrazole derivatives have also shown potential as anticancer agents. Hafez et al. (2016) synthesized novel pyrazole compounds with significant in vitro anticancer activity, suggesting their utility in developing new therapeutic agents (H. Hafez et al., 2016).

Antioxidant Activities

In addition to antimicrobial and anticancer properties, certain pyrazole derivatives exhibit antioxidant activities. Tao et al. (2018) identified bioactive metabolites from a hydrothermal vent fungus, including compounds with moderate antioxidant activities. This highlights the diverse biological activities of pyrazole-related compounds (Q. Tao et al., 2018).

Future Directions

The future directions of research on “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” could involve further exploration of its pharmacological properties and potential applications in medicine. More studies are needed to fully understand its mechanism of action and potential side effects .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-17-9-12(13(16-17)20-2)14(19)18-7-11(8-18)21-10-4-3-5-15-6-10/h3-6,9,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNSQPOPJIOENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.